molecular formula C4H3IN2 B1298665 Iodopyrazine CAS No. 32111-21-0

Iodopyrazine

Cat. No. B1298665
CAS RN: 32111-21-0
M. Wt: 205.98 g/mol
InChI Key: OYWPFIUVDKHHGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Iodopyrazine involves a reaction mixture of chloropyrazine, sodium iodide, acetic acid, and sulfuric acid in acetonitrile, which is heated at reflux for 4.5 hours . The solvent is then removed and water is added. After the solution is basified with saturated sodium bicarbonate, it is extracted with dichloromethane . The dichloromethane layers are combined, washed, and dried to give crude iodopyrazine as an oil .


Molecular Structure Analysis

The molecular structure of Iodopyrazine consists of a pyrazine ring with an iodine atom attached . The average mass of Iodopyrazine is 205.984 Da and its monoisotopic mass is 205.934082 Da .


Chemical Reactions Analysis

The chemical reactions involving Iodopyrazine primarily include its synthesis from chloropyrazine . The reaction conditions involve two stages: the first stage involves the reaction of 2-chloropyrazin with acetic acid, sodium iodide, and sulfuric acid in acetonitrile under reflux . The second stage involves reaction with sodium hydrogencarbonate in water .


Physical And Chemical Properties Analysis

Iodopyrazine has a refractive index of 1.655 and a boiling point of 109-110 °C at 34 mmHg . Its density is 2.086 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Molybdopterin Model Ligands

Iodopyrazine: is utilized in the synthesis of model ligands for molybdopterin , which is a cofactor in various enzymes. The coupling of 2-iodopyrazine with stannylated dithiocarbonate units, mediated by copper(I)-thiophene-2-carboxylate, is an efficient route to create pro-ligands. These can be converted into ene-dithiolate ligand systems that model the molybdopterin structure .

Development of Coordination Chemistry

In coordination chemistry, iodopyrazine serves as a building block for creating complex ligand systems. These systems are essential for studying the coordination and electronic properties of metals, which can lead to advancements in catalysis and materials science .

Organic Synthesis Intermediates

As an intermediate in organic synthesis, iodopyrazine is involved in cross-coupling reactions. It’s particularly useful in the Stille reaction, which is a powerful tool for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Pharmaceutical Research

Iodopyrazine derivatives are explored for their potential pharmaceutical applications. They can be used to modify the structure of drug molecules, potentially leading to the development of new medications with improved efficacy and reduced side effects .

Material Science

In material science, iodopyrazine compounds can be used to modify the properties of materials at a molecular level. This can lead to the creation of new materials with specific desired properties, such as increased strength, conductivity, or reactivity .

Analytical Chemistry

Iodopyrazine is also used in analytical chemistry as a reagent for various chemical analyses. Its properties can help in the detection and quantification of substances, contributing to more accurate and sensitive analytical methods .

Safety and Hazards

Iodopyrazine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2/c5-4-3-6-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWPFIUVDKHHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953990
Record name 2-Iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodopyrazine

CAS RN

32111-21-0
Record name 2-Iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodopyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of iodopyrazine?

A1: Iodopyrazine (C4H3IN2) has a molecular weight of 221.99 g/mol. While the provided research papers don't delve into specific spectroscopic data, they highlight its use as a ligand in coordination polymers due to the presence of nitrogen donor atoms [, , ].

Q2: How is iodopyrazine used in the synthesis of other compounds?

A2: Iodopyrazine serves as a versatile building block in organic synthesis. It undergoes palladium-catalyzed cross-coupling reactions with nucleophiles like 1,4-anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol, enabling the creation of novel 2′-deoxy pyrazine C-nucleosides []. Additionally, it participates in copper(I)-thiophene-2-carboxylate mediated coupling reactions with stannylated dithiocarbonates to produce molybdopterin model ligands [].

Q3: Can you elaborate on the metal-halogen exchange reactions involving iodopyrazine?

A3: Iodopyrazine undergoes efficient metal-halogen exchange with lithium tri-n-butylmagnesate []. This reaction generates a pyrazyl lithium species, which can be trapped with various electrophiles like benzophenone, aldehydes, and diphenylsulfur to afford the corresponding alcohols and phenylsulfanyl derivatives [].

Q4: How does iodopyrazine contribute to the formation of coordination polymers?

A4: Iodopyrazine acts as a bridging ligand in the formation of coordination polymers. For example, it coordinates to copper(I) iodide, resulting in two distinct polymorphic forms: catena[copper(I) iodide(2-iodopyrazine-N)] (form I) and poly[copper(I) iodide(μ-2-iodopyrazine-N,N')] (form II). These forms exhibit different structural arrangements and thermal stabilities [].

Q5: Are there any examples of iodopyrazine participating in supramolecular interactions?

A5: Yes, iodopyrazine engages in various non-covalent interactions, impacting crystal packing. Studies using Co(II) and Ni(II) complexes containing iodopyrazine revealed the presence of type-I halogen•••halogen and halogen•••pi interactions [, ]. These interactions play a crucial role in dictating the solid-state arrangements of these complexes.

Q6: Has iodopyrazine been used in materials science applications?

A6: Research has explored the potential of incorporating iodopyrazine into materials with enhanced elasticity. One study demonstrated that a Cd(II) coordination polymer containing iodopyrazine, [CdI2(I-pz)2]n (I-pz = iodopyrazine), exhibits interesting mechanical properties []. The elasticity of this material can be further tuned through co-crystallization with small organic molecules capable of hydrogen bonding [].

Q7: Have there been any studies on the thermal behavior of iodopyrazine-containing compounds?

A7: Yes, researchers have investigated the thermal properties of iodopyrazine-containing compounds. For instance, the two polymorphic forms of the copper(I) iodide coordination polymer with iodopyrazine exhibit distinct thermal decomposition behaviors. Form I decomposes at a lower temperature compared to form II, highlighting the influence of structural variations on thermal stability [].

Q8: Are there any applications of iodopyrazine derivatives in material science?

A8: Recent research highlights the use of 2-amino-5-iodopyrazine (AIPZ) in perovskite light-emitting diodes (PeLEDs). Applying AIPZ as a surface post-treatment to FAPbI3 perovskite films improves charge injection balance and passivates defects []. This leads to enhanced radiative recombination, boosting the efficiency of PeLEDs and reducing efficiency roll-off at high current densities [].

Q9: Have any enantioselective transformations been reported using iodopyrazine?

A9: Yes, iodopyrazine serves as a starting point for preparing enantioenriched pyrazyl alcohols []. An iodine-magnesium exchange reaction on iodopyrazine generates a reactive intermediate that undergoes enantioselective addition to aldehydes in the presence of a chiral organomagnesium reagent ((R,R)-TADDOLate)Bu2MgLi2 [].

Q10: Is there any information available regarding the analytical characterization of iodopyrazine and its derivatives?

A10: While specific analytical methods are not extensively detailed in the provided research, it's evident that techniques like X-ray diffraction are crucial for elucidating the structures of iodopyrazine-containing compounds [, , ]. Additionally, spectroscopic methods like NMR and mass spectrometry are likely employed to characterize these molecules [, ].

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